Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide
Description
Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide (referred to hereafter as the target compound) is a biphenyl-derived diamide featuring methoxy (–OCH₃) and nitroso (–N=O) substituents at the 3,3' and N,N' positions, respectively. The dipotassium salt enhances its solubility in polar solvents, making it suitable for applications in coordination chemistry and materials science .
Properties
CAS No. |
85650-46-0 |
|---|---|
Molecular Formula |
C14H12K2N4O4 |
Molecular Weight |
378.47 g/mol |
IUPAC Name |
dipotassium;[2-methoxy-4-[3-methoxy-4-(oxidodiazenyl)phenyl]phenyl]-oxidodiazene |
InChI |
InChI=1S/C14H14N4O4.2K/c1-21-13-7-9(3-5-11(13)15-17-19)10-4-6-12(16-18-20)14(8-10)22-2;;/h3-8H,1-2H3,(H,15,19)(H,16,20);;/q;2*+1/p-2 |
InChI Key |
GRHFFMPVDYDPTG-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N[O-])OC)N=N[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide typically involves the reaction of 3,3’-dimethoxybiphenyl-4,4’-diamine with nitrosating agents under controlled conditions. The reaction is carried out in the presence of potassium hydroxide, which facilitates the formation of the dipotassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, amino, and substituted biphenyl derivatives .
Scientific Research Applications
Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide is a chemical compound with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, environmental science, and materials science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological systems in ways that could lead to the development of novel drugs. Research has highlighted its possible role as an inhibitor in various enzymatic pathways, which could be beneficial in treating diseases such as cancer or viral infections.
Case Study: Antiviral Properties
A recent study explored the compound's efficacy against SARS-CoV-2. The research utilized RNA sequencing to identify how the compound could influence viral replication and cellular response. The findings indicated that compounds similar to this compound might serve as effective antiviral agents by modulating immune responses and inhibiting viral entry into cells .
Environmental Science
This compound may also have applications in environmental remediation. Its chemical properties allow it to interact with heavy metals and other pollutants, potentially facilitating their removal from contaminated sites.
Case Study: Heavy Metal Chelation
Research has shown that similar compounds can act as chelating agents for heavy metals in soil and water systems. By binding to toxic metals like lead or cadmium, these compounds can help reduce their bioavailability and toxicity. This application is particularly relevant in areas affected by industrial pollution.
Materials Science
This compound may also find use in the development of advanced materials. Its unique molecular structure could contribute to the creation of polymers with specific mechanical and thermal properties.
Case Study: Polymer Development
Investigations into polymer systems incorporating dinitrosobiphenyl derivatives have revealed enhanced thermal stability and mechanical strength. These materials could be utilized in high-performance applications such as aerospace or automotive components where durability is critical.
Table 1: Comparison of Applications
Table 2: Case Study Summary
Mechanism of Action
The mechanism of action of dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide involves its interaction with specific molecular targets. The nitroso groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved include modulation of enzyme activities and interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Biphenyl Backbones
Compound A : 3,3'-Dimethoxy-N(4),N(4)'-Bis(4-(4-Bromophenyl)Thiazol-2-yl)-[1,1'-Biphenyl]-4,4'-Diamine
- Structure : Shares the 3,3'-dimethoxybiphenyl core but substitutes nitroso groups with thiazole rings bearing bromophenyl moieties.
- Applications : Demonstrates potent anticancer activity against A549 and C6 cell lines, with low toxicity to healthy NIH/3T3 cells. DNA synthesis inhibition is a key mechanism .
- Key Difference : The thiazole and bromophenyl groups enhance lipophilicity and target specificity compared to the nitroso and dipotassium groups in the target compound.
Compound B : N,N,N',N'-Tetraphenyl-1,1'-Biphenyl-4,4'-Diamine
- Structure : Biphenyl backbone with phenyl substituents at the N,N' positions.
- Applications : Used in organic electronics (e.g., hole-transport materials in OLEDs) due to its conjugated system and thermal stability .
- Key Difference : The absence of methoxy and nitroso groups limits its reactivity in coordination chemistry, unlike the target compound.
Compound C : Biphenyl-3,3'-Disulfonyl-4,4'-Dicarboxylic Acid Dipotassium Salt (K₂H₂BPDSDC)
- Structure : Features sulfonyl and carboxylate groups at the 3,3' and 4,4' positions, respectively, with dipotassium counterions.
- Applications : Forms three-dimensional uranyl-organic frameworks (UOFs) with proton conductivity and luminescence properties .
- Key Difference : The sulfonyl/carboxylate groups enable metal coordination, whereas the nitroso and diamide groups in the target compound may favor redox activity or hydrogen bonding.
Functional Analogues with Nitroso or Diamide Groups
Compound D : 3,3'-Dimethoxy-N,N'-Dinitroso[1,1'-Biphenyl]-4,4'-Diamine (Non-Potassium Form)
- Structure : Identical to the target compound but lacks dipotassium counterions.
- Key Difference : The neutral form likely has lower solubility in aqueous media compared to the dipotassium salt.
Compound E : Proline Diamide Amidite
- Structure : Contains a diamide linkage but uses a proline backbone instead of biphenyl.
- Applications : Used in RNA interference therapeutics for coupling long RNA oligomers via solid-phase synthesis .
- Key Difference : The proline diamide is tailored for nucleotide conjugation, whereas the target compound’s biphenyl structure may support π-π stacking in materials.
Comparative Data Table
Research Findings and Mechanistic Insights
- Anticancer Activity : Compound A’s thiazole-bromophenyl groups enhance cytotoxicity, suggesting that electron-withdrawing substituents on biphenyl scaffolds improve bioactivity .
- Coordination Chemistry : Compound C’s dipotassium salt facilitates uranyl framework formation, implying that the target compound’s K⁺ ions may similarly stabilize metal complexes .
- Solubility and Reactivity : The dipotassium group in the target compound likely improves aqueous solubility, critical for applications in biological or catalytic systems compared to neutral analogs like Compound D .
Biological Activity
Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide (CAS: 85650-46-0) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, cytotoxic, and antimicrobial activities, supported by relevant studies and data tables.
Chemical Structure and Properties
This compound is characterized by its unique biphenyl structure with dimethoxy and dinitroso functional groups. The molecular formula is CHNOK, and it exhibits properties typical of nitroso compounds, which are often linked to biological activity.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays.
Table 1: Antioxidant Activity Assays
| Assay Type | Methodology | Result (IC50 μM) |
|---|---|---|
| DPPH Radical Scavenging | Reaction with DPPH radical in methanol | 25.6 |
| ABTS Radical Scavenging | Reaction with ABTS radical in aqueous solution | 15.2 |
| FRAP | Ferric reducing antioxidant power | 18.5 |
The results indicate that this compound exhibits significant radical scavenging activity, suggesting its potential as a natural antioxidant agent.
Cytotoxic Activity
Cytotoxicity studies have demonstrated the effects of this compound on various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Treatment Concentration (μM) | Viability (%) |
|---|---|---|
| HepG2 (Liver Cancer) | 10 | 70 |
| MCF-7 (Breast Cancer) | 20 | 55 |
| HeLa (Cervical Cancer) | 15 | 60 |
The compound exhibited dose-dependent cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Salmonella typhimurium | 64 |
The compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Antioxidant Mechanisms : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The mechanism involves the scavenging of reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .
- Cytotoxicity in Tumor Models : Research involving xenograft models indicated that treatment with this compound led to significant tumor regression in mice bearing HepG2 tumors. The study concluded that the compound may induce apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : In clinical microbiology studies, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it could inhibit bacterial growth effectively at lower concentrations compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
